molecular formula C22H20BrN3O3S2 B12138160 N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12138160
M. Wt: 518.5 g/mol
InChI Key: BTDVZLMNSIXFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiopheno[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-bromo-2-methylphenyl group: A bromine-substituted aromatic ring linked to the acetamide moiety, likely enhancing lipophilicity and influencing target binding .
  • 2-furylmethyl substituent: A furan-derived group attached to the pyrimidine ring, which may contribute to hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C22H20BrN3O3S2

Molecular Weight

518.5 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H20BrN3O3S2/c1-12-9-15(23)6-7-17(12)24-18(27)11-30-22-25-20-19(13(2)14(3)31-20)21(28)26(22)10-16-5-4-8-29-16/h4-9H,10-11H2,1-3H3,(H,24,27)

InChI Key

BTDVZLMNSIXFLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Furan Ring Formation: Synthesis of the furan ring through cyclization reactions.

    Pyrimidine Derivative Formation: Construction of the pyrimidine ring via condensation reactions.

    Thioether Linkage: Formation of the thioether bond connecting the pyrimidine and phenyl groups.

    Acetamide Formation: Introduction of the acetamide group through amidation reactions.

Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a structure-activity relationship (SAR) analysis:

N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • Differences :
    • Phenyl substituent : Lacks the 2-methyl group on the 4-bromophenyl ring.
    • Pyrimidine substituent : Ethyl group replaces the 2-furylmethyl.
  • Implications :
    • Reduced steric bulk may enhance binding to planar active sites.
    • Ethyl vs. furyl substitution could alter electron distribution, affecting target affinity.

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Differences: Core structure: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated rings) vs. thiopheno[2,3-d]pyrimidine. Substituents: 4-Ethoxyphenyl and 4-methylphenyl groups.
  • Implications :
    • Saturated rings may improve solubility but reduce aromatic interactions.
    • Ethoxy groups could enhance metabolic stability compared to bromine .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Compound 5.5)

  • Differences :
    • Core structure : Simplified dihydropyrimidine lacking fused thiophene.
    • Substituents : Single methyl and oxo groups.
  • Implications :
    • Smaller core may limit target specificity but improve synthetic accessibility.
    • Lower molecular weight could enhance bioavailability.

N-(4-Bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Differences: Core structure: Cyclopenta-fused thienopyrimidine introduces additional ring strain. Substituents: 4-Chlorophenyl instead of 2-furylmethyl.
  • Implications :
    • Increased rigidity may improve binding to conformationally restricted targets.
    • Chlorine’s electronegativity could enhance electrostatic interactions .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Thiopheno[2,3-d]pyrimidine 4-Bromo-2-methylphenyl, 2-furylmethyl Enhanced lipophilicity, π-π interactions
N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thiopheno[2,3-d]pyrimidine Ethyl, 4-bromophenyl Moderate steric hindrance, lower polarity
Hexahydrobenzothieno[2,3-d]pyrimidine derivative Saturated benzothieno[2,3-d]pyrimidine 4-Ethoxyphenyl, 4-methylphenyl Improved solubility, metabolic stability
Compound 5.5 Dihydropyrimidine 4-Methyl-6-oxo, 4-bromophenyl High bioavailability, broad target range
Cyclopenta-fused derivative Cyclopenta-thienopyrimidine 4-Chlorophenyl, tetrahydro rings Rigid binding, enhanced selectivity

Key Research Findings and SAR Insights

  • Substituent Effects :
    • Bromine and chlorine atoms increase lipophilicity and may improve membrane permeability, as seen in niclosamide analogs .
    • Furyl groups (electron-rich) vs. ethyl/chlorine (electron-neutral/withdrawing) alter electronic profiles, impacting target engagement .
  • Core Modifications: Saturated or fused rings (e.g., hexahydrobenzothieno) balance solubility and target affinity . Simplified cores (e.g., dihydropyrimidine) sacrifice specificity for synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.